(4S,7R)-4-isopropenyl-7-methyloxepan-2-one
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Overview
Description
(4S,7R)-4-isopropenyl-7-methyloxepan-2-one is the (4S,7R)-stereoisomer of 4-isopropenyl-7-methyloxepan-2-one.
Scientific Research Applications
Efficient Synthesis
Selezneva et al. (2011) developed an efficient one-pot synthesis method for a structurally related compound, (1R,4S,6R)-4-isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one. This synthesis involves thermodynamic methylation followed by epoxidation and stereoselective reduction, demonstrating a pathway for creating similar compounds (Selezneva, Gimalova, Valeev, & Miftakhov, 2011).
Neuroprotective Compounds
He et al. (2020) isolated various compounds, including sesquiterpenoids similar to (4S,7R)-4-isopropenyl-7-methyloxepan-2-one, from the resinous heartwood of Aquilaria sinensis. These compounds exhibited significant neuroprotective effects in cellular models, suggesting potential biomedical applications (He, Hu, Zhang, Xia, Yan, Li, Luo, Wang, Yang, & Wang, 2020).
Stereoselective Synthesis
Acosta, Palma, and Bahsas (2010) discussed the stereoselective synthesis of novel 2-alkenyltetrahydro-1-benzazepines from compounds including 1,4-epoxy-2-exo-vinyl(isopropenyl)tetrahydro-1-benzazepines. This research highlights the utility of isopropenyl groups in stereoselective chemical syntheses (Acosta, Palma, & Bahsas, 2010).
Oxidation and Transformation
Ishmuratov et al. (2012) synthesized various lactones through oxidative transformations of bicyclic monoterpene ketones. This work demonstrates how similar compounds can undergo significant transformations, offering insights into the reactivity and potential applications of this compound (Ishmuratov, Vydrina, Yakovleva, Galkina, Lobko, Muslukhov, Vyrypaev, & Tolstikov, 2012).
Facile Synthesis of Derivatives
Khaleghi et al. (2011) demonstrated an efficient synthesis of 1,4-benzoxazepin-2-one derivatives, involving a reaction with compounds such as 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone. This research provides a framework for synthesizing complex derivatives from simpler isopropenyl-containing compounds (Khaleghi, Din, Jantan, Yaacob, & Khalilzadeh, 2011).
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(4S,7R)-7-methyl-4-prop-1-en-2-yloxepan-2-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-5-4-8(3)12-10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1 |
InChI Key |
DNWZWUWUDAGNJB-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CC(=O)O1)C(=C)C |
SMILES |
CC1CCC(CC(=O)O1)C(=C)C |
Canonical SMILES |
CC1CCC(CC(=O)O1)C(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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